molecular formula C7H6BrNO3 B1282212 4-Bromo-3-methyl-2-nitrophenol CAS No. 85598-12-5

4-Bromo-3-methyl-2-nitrophenol

Cat. No.: B1282212
CAS No.: 85598-12-5
M. Wt: 232.03 g/mol
InChI Key: HXNNJFUSAYWUFT-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-2-nitrophenol (CAS 85598-12-5) is a halogenated nitrophenol derivative with the molecular formula C₇H₆BrNO₃ and a molar mass of 248.03 g/mol. Structurally, it features a bromine atom at the para position (C4), a methyl group at the meta position (C3), and a nitro group at the ortho position (C2) relative to the phenolic hydroxyl group. The compound is primarily utilized in organic synthesis and pharmaceutical intermediates, as evidenced by its inclusion in biochemical reagent catalogs .

Preparation Methods

Synthesis via Nitration and Bromination

The most plausible route involves sequential functionalization of a phenol derivative. Key steps include:

  • Bromination of 3-Methylphenol (m-Cresol) :
    Electrophilic bromination of m-cresol directs bromine to the para position relative to the hydroxyl group, yielding 4-bromo-3-methylphenol.
  • Nitration of 4-Bromo-3-Methylphenol :
    Nitration introduces a nitro group at the ortho position to the hydroxyl group (position 2), leveraging the activating effect of the phenolic -OH group.

Reaction Conditions :

  • Bromination : Use Br₂ in a polar solvent (e.g., acetic acid) at 0–20°C.
  • Nitration : HNO₃/H₂SO₄ at 0–5°C to minimize side reactions.

Challenges :

  • Competing directing effects from bromine (deactivating, meta-directing) and methyl (activating, ortho/para-directing).
  • Control of nitration regioselectivity.

Alternative Routes Using Protecting Groups

To circumvent regioselectivity issues, protective strategies may be employed:

  • Methoxy Protection : Convert 3-methylphenol to 3-methyl-4-methoxyphenol, followed by nitration and bromination.
  • Demethylation : Remove the methoxy group post-nitration/bromination to recover the phenolic -OH.

Example Pathway :

Step Reaction Conditions
1 Protect -OH as OMe CH₃I, K₂CO₃, DMF
2 Nitrate at position 2 HNO₃, H₂SO₄, 0–5°C
3 Brominate at position 4 Br₂, FeBr₃, CH₂Cl₂
4 Demethylate BBr₃, CH₂Cl₂

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-2-nitrophenol undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Bromo-3-methyl-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 4-Bromo-3-methyl-2-nitroquinone.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-methyl-2-nitrophenol serves as an important intermediate in organic synthesis. It is often utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of Derivatives

The compound can be transformed into various derivatives through electrophilic substitution reactions. For instance, it can undergo bromination and nitration to yield other halogenated nitrophenols, which are useful in synthesizing dyes and pigments.

Table 1: Common Reactions Involving this compound

Reaction TypeConditionsProducts
BrominationBromine in acetic acid4,6-Dibromo-3-methyl-2-nitrophenol
NitrationNitric acid at low temperature4-Bromo-3-methyl-2,6-dinitrophenol
AcylationAcetic anhydride in pyridine4-Bromo-3-methyl-2-nitrophenyl acetate

Medicinal Chemistry

Research has indicated that compounds related to this compound exhibit biological activities that can be harnessed for medicinal purposes.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties. For example, complexes formed with transition metals such as copper and nickel have demonstrated significant antibacterial activity against various pathogens .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that it may exhibit superoxide dismutase-like activity, which is crucial for protecting cells from oxidative stress .

Table 2: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureusBharti et al., 2018
AntioxidantSuperoxide dismutase-like activityBharti et al., 2018

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific properties.

Polymer Chemistry

The compound can act as a building block in polymer chemistry, contributing to the synthesis of functionalized polymers that have applications in coatings and adhesives.

Dyes and Pigments

Due to its chromophoric properties, it can be used in the formulation of dyes and pigments for textiles and inks, enhancing colorfastness and stability under light exposure.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-2-nitrophenol depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

The following structurally related bromonitrophenol derivatives are compared based on substituent positions, molecular properties, and applications:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features
4-Bromo-3-methyl-2-nitrophenol 85598-12-5 C₇H₆BrNO₃ -Br (C4), -CH₃ (C3), -NO₂ (C2) Enhanced lipophilicity due to methyl group; steric hindrance at C3
4-Bromo-2-nitrophenol Not specified C₆H₄BrNO₃ -Br (C4), -NO₂ (C2) Higher acidity than methylated analog; simpler synthesis
2-Bromo-3-nitrophenol Not specified C₆H₄BrNO₃ -Br (C2), -NO₂ (C3) Ortho nitro and bromo groups increase steric strain; lower thermal stability
4-Bromo-2-chloro-6-nitrophenol 58349-01-2 C₆H₃BrClNO₃ -Br (C4), -Cl (C2), -NO₂ (C6) Dual halogenation enhances electrophilicity; potential pesticide intermediate
4-Bromo-5-fluoro-2-nitrophenol 1016234-87-9 C₆H₃BrFNO₃ -Br (C4), -F (C5), -NO₂ (C2) Fluorine improves metabolic stability; used in medicinal chemistry

Notes:

  • Lipophilicity : Methyl and halogen substituents (e.g., -Br, -Cl) increase hydrophobicity, influencing solubility and membrane permeability.
  • Acidity : Nitro groups at ortho/para positions lower pKa values compared to meta-substituted analogs .
  • Thermal Stability: Ortho-substituted nitro groups (e.g., 2-Bromo-3-nitrophenol) may destabilize the aromatic ring due to steric and electronic effects .

Biological Activity

4-Bromo-3-methyl-2-nitrophenol (CAS No. 85598-12-5) is an organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its diverse biological activities and potential applications in pharmaceuticals and industrial processes.

  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 218.03 g/mol
  • Solubility : Soluble in ethanol and chloroform .

This compound belongs to the nitrophenol class, which is known for interacting with various biological molecules due to their polar nature. The compound undergoes nucleophilic aromatic substitution reactions, which can lead to the formation of various derivatives depending on the nucleophiles used.

Key Reactions

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The bromine atom can be substituted with other functional groups.
  • Oxidation : The phenolic group can be oxidized to form a quinone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Profile

The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Its toxicity profile suggests that exposure can lead to adverse health effects, including systemic toxicity depending on concentration and duration of exposure .

Case Studies

  • Antibacterial Efficacy :
    • A study conducted by demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
  • Environmental Impact :
    • Research highlighted in various biodegradation studies has shown that this compound can be degraded by specific bacterial strains, suggesting its environmental persistence and the need for monitoring in contaminated sites .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability due to its moderate lipophilicity. It is expected to permeate biological membranes effectively, which may enhance its therapeutic potential but also raises concerns regarding toxicity .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Bromo-2-nitrophenolLacks methyl groupModerate antibacterial activity
3-Methyl-2-nitrophenolLacks bromine atomLower toxicity
4-Bromo-3-methylphenolLacks nitro groupAntioxidant properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-3-methyl-2-nitrophenol to minimize side-product formation?

  • Methodological Answer : Bromination of nitrophenol derivatives often requires precise control of reaction conditions. For example, using bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ can improve regioselectivity . Temperature control (e.g., maintaining 0–5°C for exothermic reactions) and stoichiometric adjustments (e.g., limiting bromine excess to <10%) reduce di-brominated byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) enhances purity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can identify methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.5 ppm), while 13^{13}C NMR resolves bromine-induced deshielding effects on adjacent carbons .
  • IR : Strong absorption bands for nitro (1520–1350 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) provides unambiguous confirmation of molecular geometry and substituent positions.

Q. How should researchers handle discrepancies between experimental and computational (DFT) data for this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects not modeled in gas-phase DFT. Use software like ORCA or Gaussian with solvent correction (e.g., COSMO model) and compare against experimental data from X-ray structures . If contradictions persist, re-examine refinement parameters (e.g., thermal displacement coefficients in SHELXL ) or verify computational basis sets (e.g., B3LYP/6-311++G** vs. M06-2X) .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data when multiple polymorphs of this compound are observed?

  • Methodological Answer : Polymorphism can arise from variations in crystallization solvents or cooling rates. Use WinGX to refine each polymorph’s structure independently. Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding networks. If unresolved, perform variable-temperature XRD or DSC to assess thermodynamic stability. Cross-reference with spectroscopic data (e.g., solid-state NMR) to confirm phase purity .

Q. How can computational modeling predict the regioselectivity of bromination in nitrophenol derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can map electrostatic potential surfaces to identify electron-rich aromatic positions. For this compound, the ortho-directing nitro group and para-methyl steric effects influence bromination sites. Validate models against experimental Hammett σ values or kinetic isotope effects .

Q. What advanced crystallographic tools are critical for analyzing non-covalent interactions in this compound complexes?

  • Methodological Answer :

  • Hirshfeld Surface Analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., Br···O nitro contacts).
  • Multipole Refinement (in SHELXL ) enhances electron density maps for weak interactions like C–H···π or halogen bonding.
  • ORTEP-3 visualizes thermal ellipsoids to assess dynamic disorder in crystal lattices.

Q. Notes

  • Avoid commercial sources (e.g., ) and prioritize peer-reviewed methodologies.
  • Advanced questions emphasize iterative refinement (e.g., crystallography) and computational validation, aligning with –3, 7, 22.
  • Structural ambiguity resolution requires cross-disciplinary tools (spectroscopy, DFT, XRD) as in –17, 20.

Properties

IUPAC Name

4-bromo-3-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNNJFUSAYWUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517783
Record name 4-Bromo-3-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85598-12-5
Record name 4-Bromo-3-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-2-nitrophenol (2.0 g, 13.06 mmol) in acetic acid (40 mL) was added bromine (0.70 mL, 13.71 mmol) and the mixture was stirred at RT for 5 h. The reaction was poured in to ice water and the yellow precipitate formed was filtered and washed with water and dried in vacua to yield 4-bromo-3-methyl-2-ninophenol. 1H NMR. (400 MHz, CDCl3) δ=2.61 (s, 3H), 2.62 (s, 5H), 6.92 (d, J=8.84 Hz, 1H), 7.66 (d, J=9.09 Hz, 1H) and 9.28 (s, 1 H); MS (ES+): m/z 215.00 [M-17].
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2 g
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0.7 mL
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40 mL
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ice water
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Synthesis routes and methods II

Procedure details

A mixture of 10.0 g (53.5 mmol) of 4-bromo-3-methylphenol, 50 ml of acetic acid and 10 ml of water was stirred under cooling at 0 to 5° C. To the resulting mixture was dropwise added 3.71 g (58.8 mmol) of 70% nitric acid. After completion of the dropwise addition, the mixture was stirred at room temperature for about an hour. The reaction solution was then poured onto ice water. The mixture was extracted three times with diethyl ether. The combined extracts were washed with water. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain 1.70 g (13.7%) of 4-bromo-3-methyl-2-nitrophenol.
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10 g
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50 mL
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10 mL
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3.71 g
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Synthesis routes and methods III

Procedure details

3-Methyl-2-nitrophenol (11.4 g, 74.4 mmol) was dissolved in chloroform (11 ml) and cooled on an ice-water bath. Bromine (3.8 ml, 74.4 mmol) in HOAc (9 ml) was added drop wise to the stirred, cooled solution. The solution was stirred at 0° for 2 h. Ice was added to the reaction mixture. The organic phase was separated and the water phase was extracted with chloroform. The combined organic phase was washed with brine and water. Evaporation gave 17.2 g. MS (ESI+) for C7H6BrNO3 m/z 232, 234 (M+H)+.
Quantity
11.4 g
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reactant
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11 mL
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3.8 mL
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9 mL
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